![molecular formula C13H21N3 B1457487 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 1468543-96-5](/img/structure/B1457487.png)
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Overview
Description
“2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” is a compound that belongs to the class of chemicals known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. The benzimidazole moiety is a key component of many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” would be characterized by the presence of a benzimidazole ring attached to a cyclohexyl group. The benzimidazole ring is a bicyclic heteroarene with a fusion of benzene and imidazole rings .Chemical Reactions Analysis
Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Scientific Research Applications
Catalytic Synthesis Applications :
- Li, Zhang, and Wang (2014) described a method to synthesize imidazoquinolinoacridinone derivatives using 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones, catalyzed by CuI/l-proline. This method constructs a fused hexacyclic skeleton including two new rings and six new bonds (Li, Zhang, & Wang, 2014).
Synthesis of Novel Compounds :
- Ghorbani-Vaghei and Amiri (2014) achieved the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).
- Chen, Lei, and Hu (2013) developed an environmentally benign method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives (Chen, Lei, & Hu, 2013).
Antimicrobial Activity Research :
- Reddy and Reddy (2010) synthesized a series of novel compounds including 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activity against various clinical isolates (Reddy & Reddy, 2010).
Applications in Asymmetric Reactions :
- Mohite, Drabina, and Bureš (2014) synthesized benzo[d]imidazole and alkyl-chain-substituted primary amines from essential α-amino acids and applied them as organocatalysts in asymmetric aldol reactions (Mohite, Drabina, & Bureš, 2014).
Synthesis of Heterocyclic Compounds :
- Shen et al. (2011) synthesized novel fused tetracyclic benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's versatility in constructing complex molecular structures (Shen et al., 2011).
Future Directions
The future directions for research on “2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” would likely depend on its biological activity and potential applications. Given the importance of benzimidazoles in medicinal chemistry, it could be interesting to explore its potential biological activities .
Mechanism of Action
Target of Action
The primary target of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation .
Mode of Action
The compound interacts with the COX-2 enzyme by binding to its primary binding site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins . The compound has been found to be a selective inhibitor of the COX-2 isozyme .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting the COX-2 enzyme, the compound reduces the production of these mediators, thereby alleviating symptoms of pain, fever, and inflammation .
Pharmacokinetics
The compound’s potency and selectivity for the cox-2 enzyme suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of the COX-2 enzyme . This results in the alleviation of symptoms associated with conditions such as inflammation and pain .
properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVATPUTHELAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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